(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid
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Overview
Description
7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- is a complex organic compound with a unique structure that combines furan, benzopyran, and acetic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran core. Subsequent functionalization steps introduce the acetic acid, dimethyl, and phenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7H-Furo3,2-gbenzopyran-6-acetic acid, 3,5-dimethyl-7-oxo-
- 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
- Ficusin
Uniqueness
Compared to similar compounds, 7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties
Properties
CAS No. |
664366-09-0 |
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Molecular Formula |
C21H16O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid |
InChI |
InChI=1S/C21H16O5/c1-11-14-8-16-18(10-17(14)26-21(24)15(11)9-19(22)23)25-12(2)20(16)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,22,23) |
InChI Key |
HAYRZBNXGUAOJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
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